Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both formyl and carboxylate functional groups makes it a versatile intermediate for various chemical transformations.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (like fgfrs) and induce changes in cell proliferation and migration . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the compound may affect theFGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with ethyl formate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolo[3,2-b]pyridine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Ethyl 3-carboxy-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.
Pyrrolopyrazine derivatives: Contain a similar pyrrole ring but with different substituents, leading to varied biological activities.
Uniqueness
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to the combination of formyl and carboxylate groups on the pyrrolo[3,2-b]pyridine core. This structural feature provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-9-10(13-4-7)8(6-14)5-12-9/h3-6,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUXYEOATGCHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN2)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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